molecular formula C18H9Br3N6 B12506358 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene

Cat. No.: B12506358
M. Wt: 549.0 g/mol
InChI Key: NLBLALPOJUBYOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene typically involves the reaction of 1,3,5-tris(pyrimidin-2-yl)benzene with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination of the pyrimidine rings. The general reaction scheme is as follows:

  • Dissolve 1,3,5-tris(pyrimidin-2-yl)benzene in an appropriate solvent such as dichloromethane.
  • Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azide, thiol, or amine derivatives of the compound. Coupling reactions can produce various biaryl or heteroaryl compounds .

Scientific Research Applications

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromopyrimidine groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The pathways involved may vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is unique due to the presence of bromopyrimidine groups, which provide distinct reactivity and interaction capabilities. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C18H9Br3N6

Molecular Weight

549.0 g/mol

IUPAC Name

2-[3,5-bis(5-bromopyrimidin-2-yl)phenyl]-5-bromopyrimidine

InChI

InChI=1S/C18H9Br3N6/c19-13-4-22-16(23-5-13)10-1-11(17-24-6-14(20)7-25-17)3-12(2-10)18-26-8-15(21)9-27-18/h1-9H

InChI Key

NLBLALPOJUBYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=NC=C(C=N2)Br)C3=NC=C(C=N3)Br)C4=NC=C(C=N4)Br

Origin of Product

United States

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